Nucleoprotein (396-404)

Immunodominance LCMV CD8+ T cell

Nucleoprotein (396-404), also designated NP396 or FQPQNGQFI, is a nine-amino-acid synthetic peptide corresponding to residues 396–404 of the lymphocytic choriomeningitis virus (LCMV) nucleoprotein. This peptide serves as the canonical H-2D(b)-restricted immunodominant epitope in C57BL/6 mice and is widely utilized as a molecular model of viral antigen for studying CD8⁺ T cell responses, exhaustion, and immunodominance hierarchies.

Molecular Formula C50H71N13O14
Molecular Weight 1078.2 g/mol
Cat. No. B10831684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNucleoprotein (396-404)
Molecular FormulaC50H71N13O14
Molecular Weight1078.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C50H71N13O14/c1-3-27(2)42(50(76)77)62-47(73)34(24-29-13-8-5-9-14-29)60-45(71)31(16-19-37(52)64)57-41(68)26-56-44(70)35(25-40(55)67)61-46(72)32(17-20-38(53)65)58-48(74)36-15-10-22-63(36)49(75)33(18-21-39(54)66)59-43(69)30(51)23-28-11-6-4-7-12-28/h4-9,11-14,27,30-36,42H,3,10,15-26,51H2,1-2H3,(H2,52,64)(H2,53,65)(H2,54,66)(H2,55,67)(H,56,70)(H,57,68)(H,58,74)(H,59,69)(H,60,71)(H,61,72)(H,62,73)(H,76,77)/t27-,30-,31-,32-,33-,34-,35-,36-,42-/m0/s1
InChIKeyLXMKAPMSYYEFSM-FQQQFTRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nucleoprotein (396-404) Procurement Guide: A Defined H-2D(b)-Restricted Immunodominant Viral Epitope for T Cell Research


Nucleoprotein (396-404), also designated NP396 or FQPQNGQFI, is a nine-amino-acid synthetic peptide corresponding to residues 396–404 of the lymphocytic choriomeningitis virus (LCMV) nucleoprotein [1]. This peptide serves as the canonical H-2D(b)-restricted immunodominant epitope in C57BL/6 mice and is widely utilized as a molecular model of viral antigen for studying CD8⁺ T cell responses, exhaustion, and immunodominance hierarchies [2]. Its defined sequence (FQPQNGQFI), high purity (≥98%), and extensive characterization make it a reference standard for assays evaluating MHC class I-restricted T cell immunity.

Why LCMV NP396 Cannot Be Replaced by Alternative H-2D(b)-Restricted Epitopes in T Cell Studies


Although LCMV infection in H-2(b) mice elicits CD8⁺ T cell responses against multiple epitopes—including NP396, GP33, GP276, and NP205—these epitope-specific responses are not functionally interchangeable [1]. NP396 occupies the apex of the immunodominance hierarchy and displays distinct exhaustion kinetics, TCR repertoire characteristics, and cross-presentation efficiency compared to other LCMV epitopes [2][3]. Substituting NP396 with GP33 or NP205 in assays designed to model chronic infection, checkpoint blockade, or vaccine efficacy will yield fundamentally different T cell response profiles due to differential susceptibility to exhaustion and distinct T cell precursor dynamics [4]. Procurement decisions must therefore be guided by the specific biological question; generic H-2D(b)-binding peptides cannot replicate the unique immunological signature of NP396.

Quantitative Differentiation of NP396 Against Closest LCMV Epitope Comparators


NP396 Occupies the Top Position in the LCMV Immunodominance Hierarchy Relative to GP33 and GP276

In H-2(b) mice, NP396 elicits a stronger CD8⁺ T cell response than the glycoprotein-derived epitopes GP33 and GP276, establishing a clear hierarchy where NP396 is immunodominant, followed by GP33-41 and GP276-286 [1]. This hierarchy is based on the magnitude of the CTL response and is a defining feature of the LCMV model system.

Immunodominance LCMV CD8+ T cell Vaccinology

NP396-Specific T Cells Exhibit More Severe Exhaustion and Reduced TCR Diversity Compared to GP33-Specific T Cells

In chronic LCMV infection, NP396-specific CD8⁺ T cells become massively exhausted and display significantly reduced T cell receptor (TCR) repertoire diversity, whereas GP33-specific T cells remain less exhausted and maintain greater TCR diversity [1]. This differential susceptibility to exhaustion makes NP396 a critical tool for investigating T cell dysfunction and the efficacy of checkpoint inhibitor therapies.

T cell exhaustion TCR repertoire Chronic infection Checkpoint inhibition

NP396 Elicits Higher PD-1 Expression on Effector CD8+ T Cells Compared to GP33 During Chronic Infection

In the draining lymph nodes of mice chronically infected with LCMV clone 13, NP396-specific CD8⁺ T cells express higher levels of the exhaustion marker PD-1 (programmed cell death protein 1) compared to GP33-specific T cells [1]. This quantitative difference in PD-1 median fluorescence intensity (MFI) underscores the more profound exhaustion state of NP396-specific cells and their utility in testing PD-1/PD-L1 blockade interventions.

PD-1 Immune checkpoint T cell exhaustion LCMV

NP396 Binds H-2D(b) with High Affinity Comparable to Other Immunodominant LCMV Epitopes

NP396 binds to the H-2D(b) MHC class I molecule with an affinity that is equivalent to that of other known immunodominant LCMV epitopes, including GP33 and GP276 [1]. This high-affinity interaction is a prerequisite for efficient antigen presentation and contributes to its immunodominant status, distinguishing it from lower-affinity subdominant epitopes.

MHC binding Peptide affinity Immunodominance LCMV

NP396 Is Efficiently Cross-Presented, a Property Linked to Its Immunodominance and Vulnerability to TLR Modulation

NP396 is efficiently cross-presented by antigen-presenting cells, a characteristic that underlies its immunodominant status in the LCMV model [1]. This efficient cross-presentation renders NP396-specific responses uniquely sensitive to modulation by TLR agonists; dual TLR2+3 stimulation specifically reduces NP396-specific CD8⁺ T cell responses and shifts it to a subdominant position, an effect not observed to the same degree with other LCMV epitopes [2].

Cross-presentation Immunodominance TLR agonists Antigen processing

NP396-Specific CD8+ T Cells Demonstrate Superior In Vivo Viral Clearance Capacity

NP396-specific CD8⁺ T cells are reported to be the most efficient at clearing LCMV infections among the known epitope-specific responses [1]. This functional superiority, combined with its immunodominant status, makes NP396 the gold standard for evaluating CD8⁺ T cell-mediated viral control in both acute and chronic LCMV models.

Viral clearance CD8+ T cell efficacy LCMV Immunotherapy

Recommended Application Scenarios for Nucleoprotein (396-404) Based on Verified Differential Evidence


Modeling Severe T Cell Exhaustion in Chronic Viral Infection

NP396 is uniquely suited for inducing and characterizing a profoundly exhausted CD8⁺ T cell phenotype in the LCMV clone 13 chronic infection model. As demonstrated by direct comparison with GP33, NP396-specific T cells exhibit more severe exhaustion, reduced TCR diversity (Shannon index 2.1 vs. 2.6), and higher PD-1 expression [1][2]. This makes NP396 the preferred epitope for evaluating the efficacy of checkpoint inhibitors, metabolic modulators, and other interventions aimed at reversing T cell exhaustion.

Investigating Immunodominance Hierarchies and Antigen Competition

Given its position at the apex of the LCMV immunodominance hierarchy—above GP33 and GP276—NP396 is the ideal tool for dissecting the molecular and cellular mechanisms that govern immunodominance [1]. Researchers can employ NP396 to study how T cell precursor frequency, antigen processing, and MHC binding affinity collectively shape the magnitude and quality of antiviral CD8⁺ T cell responses.

Evaluating Cross-Presentation Pathways and Innate Immune Modulation of T Cell Responses

NP396's efficient cross-presentation makes it an optimal reagent for studies focused on the intersection of innate and adaptive immunity [1]. Specifically, NP396-specific responses are acutely sensitive to modulation by TLR agonists, providing a defined system to interrogate how innate signals alter antigen cross-presentation and subsequent T cell priming [2].

Assessing Protective CD8⁺ T Cell-Mediated Viral Clearance in Vaccine Studies

For vaccine development efforts targeting robust CD8⁺ T cell immunity, NP396 offers a stringent functional endpoint. NP396-specific T cells are the most efficient at clearing LCMV infection, making this epitope the benchmark for measuring protective capacity in adoptive transfer, peptide vaccination, and heterologous prime-boost regimens [1].

Technical Documentation Hub

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